5-Hydroxypyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and as a building block for more complex organic molecules.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis section. It is also found in certain biological contexts, where it may play a role in metabolic processes.
5-Hydroxypyrimidine-4-carboxylic acid is classified as a pyrimidine derivative. Its systematic name reflects its structural features, indicating the presence of hydroxyl and carboxylic functional groups.
The synthesis of 5-hydroxypyrimidine-4-carboxylic acid can be achieved through several methods. One notable method involves the reaction of bromo-5-cyanopyrimidine with phenylcarbinol under alkaline conditions, followed by acidification to precipitate the desired product. The general steps are:
The reaction conditions, including temperature and time, are critical for optimizing yield and purity. The use of specific catalysts enhances the efficiency of the reaction.
The molecular formula for 5-hydroxypyrimidine-4-carboxylic acid is , with a molecular weight of 140.10 g/mol. The structure features:
The InChI Key for this compound is not specified in the search results, but it can be derived from its structural formula. The compound's properties are essential for understanding its reactivity and interactions in biological systems.
5-Hydroxypyrimidine-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and hydroxypyrimidines:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism of action for 5-hydroxypyrimidine-4-carboxylic acid as an enzyme inhibitor involves binding to active sites on target enzymes, potentially altering their function. This binding can stabilize or destabilize enzyme-substrate complexes, affecting metabolic pathways.
Quantitative analyses often involve measuring inhibition percentages or IC50 values against specific enzymes, which provide insight into its efficacy as an inhibitor .
5-Hydroxypyrimidine-4-carboxylic acid has several applications in scientific research:
Pyrimidine derivatives constitute a privileged scaffold in medicinal chemistry due to their structural resemblance to endogenous nucleobases (uracil, thymine, cytosine) and their fundamental roles in nucleic acid biosynthesis and cellular metabolism. This inherent bioisosterism enables targeted interactions with enzymes involved in nucleotide metabolism, DNA replication, and signal transduction pathways [1] [6]. Clinically, pyrimidine-based drugs demonstrate remarkable therapeutic diversity, spanning anticancer agents (5-fluorouracil, capecitabine), antivirals (zidovudine), antibacterials (trimethoprim), and antifolates (pyrimethamine) [1] . The synthetic versatility of the pyrimidine ring facilitates strategic substitutions at C-2, C-4, C-5, and C-6 positions, enabling precise modulation of pharmacological properties such as target affinity, metabolic stability, and membrane permeability [6] .
Table 1: Clinically Approved Drugs Containing Pyrimidine Scaffolds
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
5-Fluorouracil | Anticancer | Thymidylate synthase | 5-Fluoro substitution |
Trimethoprim | Antibacterial | Dihydrofolate reductase | 2,4-Diaminopyrimidine |
Azacitidine | Anticancer (MDS) | DNA methyltransferase | S-Triazine ring fused to pyrimidine |
Letermovir | Antiviral (HCMV) | Terminase complex (pUL56/pUL89) | Dihydroquinazoline core |
Iclaprim | Antibacterial | Dihydrofolate reductase | 2,4-Diamino-5-(3,4,5-trimethoxybenzyl) |
5-Hydroxypyrimidine-4-carboxylic acid (IUPAC: 5-hydroxypyrimidine-4-carboxylic acid; SMILES: O=C(C1=NC=NC(O)=C1)O) integrates two distinct metal-chelating motifs within a single heterocyclic framework: the C-4 carboxylic acid and the C-5 hydroxyl group. This arrangement creates an optimal geometry for bidentate coordination to divalent metal ions (Mg²⁺, Mn²⁺, Zn²⁺) commonly found in enzyme active sites [2] [5]. The compound’s significance stems from its ability to mimic the pyrophosphate (PPi) group or catalytic water molecules in metalloenzymes, thereby disrupting substrate binding and catalytic turnover [7].
Biophysical and biochemical analyses confirm that this scaffold binds with micromolar to sub-micromolar affinity to viral metalloenzymes. For instance, in human cytomegalovirus (HCMV) terminase subunit pUL89-C—an RNase H-like endonuclease requiring Mg²⁺ for DNA cleavage—5-hydroxypyrimidine-4-carboxylic acid derivatives demonstrate inhibition by displacing catalytic metal ions [2] [5]. Thermal shift assays (TSA) reveal substantial increases in protein melting temperature (ΔTm > 5°C) upon inhibitor binding, confirming target engagement [2]. Molecular docking studies further corroborate a binding mode where the hydroxyl and carboxylate oxygen atoms coordinate with the active site metal ions, while the pyrimidine ring engages in π-stacking and hydrogen-bonding interactions with surrounding residues [5] [7].
Table 2: Inhibition Profiles of Pyrimidine Carboxylic Acid Derivatives Against Viral Metalloenzymes
Enzyme Target | Inhibitor Structure | IC₅₀ (μM) | Thermal Shift (ΔTm, °C) | Cellular EC₅₀ (μM) |
---|---|---|---|---|
HCMV pUL89-C endonuclease | 5-Hydroxy-6-methyl-DHP acid | 0.54 ± 0.34 | +8.2 | 14.4 |
HCMV pUL89-C endonuclease | 5-Bromobenzofuran-2-yl DHP acid | 0.92 ± 0.39 | +7.1 | 18.3 |
HCV NS5B polymerase | α,γ-Diketo acid (Compound 24a) | 2.4 | Not reported | Not tested |
HIV-1 RNase H | 3-Hydroxypyrimidine-2,4-dione (HPD) | 7.5 | +4.5 | >50 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8